N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(7-methylpurin-6-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-19-10-18-14-13(19)15(17-9-16-14)21-7-3-4-11(8-21)20(2)24(22,23)12-5-6-12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSOYJQAKWMGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCCC(C3)N(C)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 7-Methylpurine
7-Methylpurine undergoes N-alkylation with 3-aminopiperidine derivatives. In a representative procedure, 6-chloro-7-deazapurine (8 ) is alkylated using methyl, isopropyl, or benzyl halides under basic conditions (K₂CO₃/DMF, 60°C), yielding N-alkylated pyrrolopyrimidines in >75% yield. For purine systems, analogous conditions apply, with optimized regioselectivity achieved via microwave-assisted heating.
Chan-Lam Coupling for Aryl Functionalization
Copper-mediated Chan-Lam coupling introduces aryl groups to the piperidine nitrogen. Using aryl boronic acids, Cu(OAc)₂, and Et₃N in dichloroethane at 80°C, this method achieves 60–85% yields for substituted piperidines. For the target compound, this step is bypassed, but the methodology informs purine-piperidine coupling strategies.
Preparation of Cyclopropanesulfonamide Derivatives
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanethiol using Cl₂ gas in CCl₄ at −10°C, followed by oxidation with H₂O₂/HCl. Alternative routes employ thionyl chloride (SOCl₂) on cyclopropanesulfonic acid, yielding the sulfonyl chloride in 89% purity.
N-Methylation of Cyclopropanesulfonamide
N-methylation is achieved using methyl iodide (MeI) in the presence of NaH (0°C, THF), yielding N-methyl cyclopropanesulfonamide in 72% yield. Boc protection of the sulfonamide prior to methylation prevents over-alkylation, as demonstrated in a patent:
Coupling of Piperidine and Sulfonamide Moieties
Nucleophilic Aromatic Substitution
Reaction of 1-(7-methyl-7H-purin-6-yl)piperidin-3-amine with N-methyl cyclopropanesulfonyl chloride in pyridine at 100°C for 6 h affords the target compound in 58% yield. Optimization with DIPEA as a base increases yield to 68% (Table 1).
Table 1. Optimization of Coupling Reactions
Reductive Amination Alternative
A patent discloses a two-step reductive amination approach:
-
Condense 1-(7-methylpurin-6-yl)piperidin-3-one with N-methyl cyclopropanesulfonamide using Ti(OiPr)₄ in MeOH.
-
Reduce with NaBH₃CN (0°C, 2 h) to yield the target compound (51%, >95% purity).
Purification and Characterization
Chromatographic Methods
Flash chromatography (SiO₂, EtOAc/hexane 3:7) removes unreacted sulfonamide. Final purification via reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) achieves >99% purity.
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H, purine-H), 4.12 (m, 1H, piperidine-H), 3.02 (s, 3H, N-CH₃), 2.59 (m, 1H, cyclopropane-H), 1.20–1.02 (m, 4H, cyclopropane-CH₂).
Scale-Up and Industrial Feasibility
A kilogram-scale synthesis employs continuous flow reactors for sulfonylation (residence time: 5 min, 80°C), reducing reaction time from 16 h to 25 min. Economic analysis indicates a 32% cost reduction compared to batch methods.
Challenges and Limitations
-
Regioselectivity in Purine Alkylation : Competing N7 vs. N9 alkylation reduces yields; microwave irradiation (150°C, 10 min) favors N7 substitution.
-
Sulfonamide Hydrolysis : Acidic conditions during Boc deprotection risk sulfonamide cleavage; neutral TFA/CH₂Cl₂ mixtures mitigate this.
Emerging Methodologies
Enzymatic Sulfonylation
Lipase-catalyzed sulfonamide coupling in ionic liquids ([BMIM][PF₆]) achieves 82% yield at 40°C, avoiding harsh bases.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
Synthesis Techniques:
- Alkylation: The compound can be synthesized through alkylation reactions involving purine derivatives and piperidine moieties.
- Reagents Used: Sodium hydride and dimethylformamide (DMF) are commonly employed to facilitate these reactions.
Biology
The compound's purine structure enables it to interact with various biological targets, making it a subject of interest in cellular biology.
Potential Biological Functions:
- Enzyme Inhibition: It may inhibit enzymes involved in purine metabolism, affecting cellular functions and signaling pathways.
- Cellular Processes: Research indicates its role in modulating cellular processes related to nucleotides, potentially influencing cell proliferation and apoptosis.
Medicine
This compound is being investigated for its therapeutic potential.
Therapeutic Applications:
- Targeting TLRs: Preliminary studies suggest that the compound may act as an antagonist for Toll-like receptors (TLR) 7 and 8, which are implicated in immune responses and inflammation .
Case Studies:
- Inflammation Models: In vivo studies have shown that derivatives of this compound can reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases.
- Cancer Research: Investigations into its effects on cancer cell lines have indicated that it may induce apoptosis in specific tumor types, warranting further exploration as an anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several sulfonamide- and purine/pyrrolopyrimidine-based molecules. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Core Heterocycle Impact :
- The purine core in the target compound may offer broader kinase selectivity compared to pyrrolopyrimidine-based analogs (e.g., Compound 28), which are often optimized for specific kinase families (e.g., JAK/STAT) .
- In contrast, indole or morpholine cores (e.g., GR159897, L-742694) prioritize GPCR modulation, particularly in neurokinin pathways .
Sulfonamide vs. Sulfoxide/Sulfonyl Groups :
- Cyclopropanesulfonamide in the target compound enhances aqueous solubility compared to phenylsulfinyl (GR159897) or tosyl groups (Compound 28 intermediates) .
- However, sulfoxide-containing analogs (e.g., GR159897) exhibit improved blood-brain barrier penetration due to balanced lipophilicity .
Piperidine vs. Cyclobutyl/Cyclopropane Linkers :
- The piperidine ring in the target compound provides conformational flexibility for receptor binding, whereas rigid cyclobutyl (Compound 28) or cyclopropane linkers (e.g., SR48968 ) favor entropic optimization for high-affinity interactions.
Synthetic Accessibility :
- Microwave-assisted synthesis (used in Compound 14 ) is a common strategy for similar sulfonamide derivatives, suggesting that the target compound may also employ high-efficiency protocols.
Pharmacokinetic and Binding Affinity Data
- Binding Affinity: Pyrrolopyrimidine analogs (e.g., Compound 28) show IC50 values in the nanomolar range for JAK2 inhibition, whereas purine derivatives (e.g., akin to the target) often exhibit mid-nanomolar potency for kinases like CDK or Aurora .
- Metabolic Stability: Cyclopropanesulfonamide derivatives demonstrate ~50% remaining after 1-hour incubation in human liver microsomes, outperforming non-sulfonamide analogs (e.g., GR159897: ~30% remaining) .
Biological Activity
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in biological research due to its potential therapeutic applications and its interaction with various biochemical pathways. The unique structure of this compound allows it to participate in diverse biological activities, making it a subject of extensive research.
Molecular Structure
- Molecular Formula: C12H18N6O2S
- Molecular Weight: 310.38 g/mol
- IUPAC Name: N-methyl-N-[1-(7H-purin-6-yl)piperidin-3-yl]methanesulfonamide
- Canonical SMILES: CN(C1CCCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H18N6O2S |
| Molecular Weight | 310.38 g/mol |
| IUPAC Name | N-methyl-N-[1-(7H-purin-6-yl)piperidin-3-yl]methanesulfonamide |
| InChI Key | DJAVBAOJOBKXEE-UHFFFAOYSA-N |
| Origin of Product | United States |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The purine ring system present in the compound allows it to mimic natural substrates, influencing various biochemical pathways. Notably, it may inhibit enzymes involved in purine metabolism, which can lead to altered cellular functions.
Case Studies and Research Findings
- Inhibition of DNA Repair Enzymes : Research indicates that compounds similar to this compound can competitively inhibit DNA repair enzymes such as poly(ADP-ribose) polymerase (PARP). This inhibition can enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin by accelerating apoptotic cell death in cancer cells .
- Toxicological Studies : A study on related purine derivatives demonstrated that they do not induce mutations or chromosomal abnormalities, suggesting a favorable safety profile for compounds in this class . This is particularly relevant for therapeutic applications where side effects are a concern.
- Potential Anticancer Activity : Preliminary data suggests that this compound may exhibit anticancer properties, potentially serving as a new component in chemotherapy regimens due to its ability to inhibit tumor growth without significant toxicity .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits PARP enzymes, enhancing cancer treatment efficacy |
| Safety Profile | No mutagenic effects observed in studies |
| Anticancer Potential | Shows promise as a therapeutic agent in cancer treatment |
Q & A
Basic Research Question
- Cyclopropane Confirmation : Use C-NMR to identify cyclopropane carbons (characteristic signals at δ 8–12 ppm) and 2D NOESY to confirm spatial proximity between the sulfonamide and piperidine groups .
- Purine Methylation : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]) and H-C HMBC to correlate the 7-methyl group (δ 3.2 ppm) with purine C7 .
- Crystallography : Single-crystal X-ray diffraction to resolve torsional strain in the cyclopropane ring and confirm the anti-conformation of the sulfonamide group relative to the piperidine .
How can computational modeling optimize the compound’s interaction with ATP-binding pockets in kinase targets?
Advanced Research Question
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model the compound’s binding mode, focusing on hydrogen bonding between the sulfonamide and kinase hinge residues (e.g., Glu91 in PKA) .
- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in explicit solvent to assess conformational stability of the purine-piperidine hinge region .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for methyl-substituted purine analogs to guide SAR studies .
What strategies mitigate synthetic challenges in purine-piperidine coupling reactions?
Advanced Research Question
- Catalytic Optimization : Replace traditional SNAr reactions with Buchwald-Hartwig amination for C-N bond formation, using Pd(OAc)/Xantphos to enhance yield and reduce side products .
- Solvent Screening : Test mixed solvents (e.g., dioxane/water with TBAB) to improve solubility of hydrophobic intermediates .
- Workflow Automation : Implement flow chemistry for high-throughput screening of reaction conditions (e.g., temperature, stoichiometry) .
How should researchers address discrepancies in purity assessments between HPLC and 1^11H-NMR?
Q. Methodological Guidance
- HPLC-DAD-MS : Use orthogonal methods (e.g., reverse-phase HPLC with diode array detection and MS) to distinguish co-eluting impurities (e.g., des-methyl purine byproducts) .
- qNMR for Quantification : Calibrate H-NMR purity using an internal standard (e.g., 1,3,5-trimethoxybenzene) to account for non-UV-active impurities .
- Forced Degradation : Subject the compound to stress conditions (heat, light, pH extremes) and track degradation pathways via LC-MS/MS .
What in vitro assays are most relevant for evaluating target selectivity across kinase families?
Advanced Research Question
- Kinase Panel Screening : Use radiometric P-ATP assays or ADP-Glo™ across a panel of 50+ kinases (e.g., CMGC, AGC families) to identify off-target inhibition .
- Cellular Target Engagement : Combine NanoBRET™ for real-time monitoring of target occupancy in live cells with phospho-specific flow cytometry .
- Counter-Screening : Test against non-kinase ATPases (e.g., HSP90, DNA gyrase) to rule out nonspecific ATP-competitive effects .
How can researchers validate the metabolic stability of the cyclopropane ring in hepatic models?
Q. Methodological Guidance
- Microsomal Incubations : Incubate the compound with human liver microsomes (HLM) and NADPH, monitoring cyclopropane ring oxidation via LC-HRMS (e.g., m/z +16 for epoxide formation) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) to identify enzyme-mediated degradation .
- Stable Isotope Labeling : Synthesize a C-labeled cyclopropane analog to track metabolic fate using isotope pattern analysis in mass spectrometry .
What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?
Basic Research Question
- Core Modifications :
- Piperidine : Replace N-methyl with cyclopropylmethyl (see Pf 04965842 analogs) to assess steric effects on target binding .
- Purine : Substitute 7-methyl with 7-ethyl or 7-cyclopentyl to probe hydrophobic pocket interactions .
- Sulfonamide : Replace cyclopropane with azetidine or oxetane to evaluate ring strain and polarity .
Data Analysis : Corporate IC values from kinase assays and ClogP calculations to build predictive QSAR models .
How can researchers reconcile low aqueous solubility with in vivo efficacy requirements?
Advanced Research Question
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to enhance bioavailability (tested via rat pharmacokinetic studies) .
- Salt Formation : Screen counterions (e.g., besylate, tosylate) to improve solubility while maintaining crystallinity .
- Prodrug Design : Introduce phosphate or amino acid esters at the sulfonamide group for pH-dependent release .
Validation : Perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) and correlate with in vivo AUC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
